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Compound of Interest

Compound Name: 4-[2-(Dimethylamino)propyl]phenol

CAS No.: 69792-61-6

Cat. No.: B188697

Get Quote

Executive Summary
The compound 4-[2-(Dimethylamino)propyl]phenol, commonly referred to in forensic and

pharmacological literature as p-hydroxy-N,N-dimethylamphetamine (p-OH-DMA), is a critical

Phase I metabolite of the Schedule I controlled substance N,N-dimethylamphetamine (DMA).

For researchers, toxicologists, and drug development professionals, the accurate spectroscopic

identification of p-OH-DMA is essential for distinguishing DMA administration from the abuse of

other amphetamine-type stimulants (ATS) such as methamphetamine[1]. This whitepaper

provides an in-depth, authoritative guide to the spectroscopic properties, fragmentation

mechanics, and self-validating analytical workflows required for the precise quantification of this

compound.

Mechanistic Context & Pharmacokinetics
N,N-dimethylamphetamine undergoes extensive hepatic biotransformation. While the primary

metabolic route is N-oxidation via flavin-containing monooxygenases (FMO) to form DMA N-

oxide, a significant secondary pathway involves aromatic hydroxylation mediated by the
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Cytochrome P450 2D6 (CYP2D6) enzyme[2]. This pathway yields p-OH-DMA, which is

subsequently excreted in human urine primarily as a phase II glucuronide conjugate.
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Metabolic pathways of N,N-Dimethylamphetamine highlighting the formation of p-OH-DMA.

Structural & Physicochemical Properties
IUPAC Name: 4-[2-(Dimethylamino)propyl]phenol

Molecular Formula: C₁₁H₁₇NO

Monoisotopic Mass: 179.1310 Da

Acid Dissociation Constants (pKa): ~9.5 (phenolic hydroxyl), ~10.1 (tertiary amine)

LogP: ~1.8 (lipophilic basic amine)

Spectroscopic Data & Analysis
Mass Spectrometry (EI-MS and LC-ESI-MS/MS)
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Mass spectrometry is the gold standard for ATS identification. In Electron Ionization (EI-MS) at

70 eV, the molecular ion (M⁺ 179) is virtually undetectable. The spectrum is dominated by a

base peak at m/z 72[3].

In Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), the even-electron

precursor ion [M+H]⁺ is observed at m/z 180.1. Collision-induced dissociation (CID) yields

highly specific product ions used for forensic quantification[4].

Table 1: LC-ESI-MS/MS Transition Ions and Mechanistic Rationale

Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (eV)

Ion Purpose
Causality /
Fragmentation
Mechanism

180.1 [M+H]⁺ 135.1 15 Quantifier

Neutral loss of

dimethylamine

(-45 Da) via

inductive

cleavage,

forming a stable

carbocation.

180.1 [M+H]⁺ 107.1 25 Qualifier

Cleavage of the

benzylic C-C

bond, yielding

the resonance-

stabilized p-

hydroxybenzyl

cation.

180.1 [M+H]⁺ 72.1 20 Qualifier

Alpha-cleavage

yielding the

dimethyliminium

ion[CH₃CH=N(C

H₃)₂]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The structural elucidation of p-OH-DMA relies heavily on the distinct electronic environments

created by the electron-donating phenol group and the tertiary amine.

Table 2: ¹H and ¹³C NMR Assignments (Simulated in Methanol-d₄, 400 MHz)
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Position
¹H NMR (δ,
ppm)

Multiplicity (J
in Hz)

¹³C NMR (δ,
ppm)

Assignment
Rationale

1 (Ar) - - 130.0

Quaternary

aromatic carbon

attached to the

alkyl chain.

2, 6 (Ar) 7.05 d (8.5) 131.5

Ortho to the alkyl

chain; classic

AA'BB' spin

system.

3, 5 (Ar) 6.75 d (8.5) 116.3

Strongly shielded

by the resonance

effect of the

ortho-OH group.

4 (Ar) - - 157.2

Deshielded

quaternary

carbon directly

attached to the

electronegative

oxygen.

7 (CH₂) 2.85, 2.45 dd, dd 39.5

Diastereotopic

benzylic protons

split by the

adjacent chiral

alpha-carbon.

8 (CH) 2.95 m 61.5

Deshielded

methine proton

adjacent to the

basic tertiary

amine.

9 (CH₃) 0.95 d (6.5) 13.5
Alpha-methyl

group.
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N(CH₃)₂ 2.35 s (6H) 41.2

N-methyl protons

appearing as a

highly integrated

singlet due to

rapid rotation.

Expertise & Experience: The Causality of Analytical
Choices
As an Application Scientist, it is critical to understand why specific analytical parameters are

chosen, rather than simply executing them.

The Causality of Fragmentation: In EI-MS, the base peak at m/z 72 occurs because electron

ionization of aliphatic tertiary amines strongly favors alpha-cleavage. The radical cation initially

formed at the nitrogen atom induces homolytic cleavage of the C(alpha)-C(beta) bond. This

expels the p-hydroxybenzyl radical and leaves a highly stable, resonance-stabilized

dimethyliminium cation[3]. Because this m/z 72 ion is common to many regioisomeric

ethoxyphenethylamines and dimethylamphetamines, EI-MS alone is insufficient for definitive

identification without prior chromatographic resolution or derivatization.

The Causality of Sample Preparation:p-OH-DMA possesses both a basic tertiary amine (pKa

~10.1) and a weakly acidic phenol (pKa ~9.5). In biological matrices, it exists predominantly as

a glucuronide conjugate. Direct extraction will fail. Enzymatic hydrolysis is strictly required to

cleave the phase II conjugate. Furthermore, Solid Phase Extraction (SPE) must utilize a Mixed-

Mode Strong Cation Exchange (SCX) sorbent. By adjusting the sample to pH 4.0, the amine is

fully protonated (cationic) while the phenol remains neutral. This allows the molecule to bind

ionically to the sulfonic acid groups of the SCX sorbent, permitting aggressive organic washes

to remove neutral lipid interferences before eluting at a high pH[1].

Trustworthiness: Self-Validating Experimental
Protocols
To ensure absolute scientific integrity and prevent false positives/negatives in forensic or

pharmacokinetic settings, the following protocol operates as a closed-loop, self-validating

system.
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Self-validating sample preparation and LC-MS/MS workflow for p-OH-DMA quantification.

Step-by-Step Methodology: UHPLC-MS/MS
Quantification

Internal Standard Addition (Validation Check 1): Aliquot 1.0 mL of the biological sample into a

clean glass tube. Immediately add 50 µL of deuterated internal standard (p-OH-DMA-d₆, 100

ng/mL). Causality: Adding the IS before any manipulation ensures that any subsequent loss

during extraction or ion suppression in the MS is mathematically corrected. A drop in IS

absolute area flags an extraction failure.

Enzymatic Hydrolysis: Add 1.0 mL of 0.1 M acetate buffer (pH 5.0) and 50 µL of β-

glucuronidase (>100,000 units/mL). Incubate at 37°C for 2 hours.

pH Adjustment: Cool the sample and add 0.1 M HCl dropwise until the pH reaches 4.0.

SCX SPE Conditioning: Condition a Bond Elut SCX cartridge (or equivalent) with 2 mL of

Methanol, followed by 2 mL of deionized water.

Loading & Washing: Load the pH-adjusted sample at 1 mL/min. Wash sequentially with 2 mL

of 0.1 M HCl (removes acidic/neutral interferences) and 2 mL of Methanol (removes

hydrophobic interferences).

Elution: Elute the target analytes with 2 mL of a freshly prepared solution of 5% NH₄OH in

Methanol. Causality: The high pH (>10.5) deprotonates the tertiary amine, breaking the ionic

interaction with the sorbent and releasing the analyte.

Reconstitution & Analysis: Evaporate the eluate to dryness under a gentle stream of N₂ at

40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 95% Water / 5% Acetonitrile with

0.1% Formic Acid).
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Data Acquisition (Validation Check 2): Inject 2 µL into the UHPLC-MS/MS. The system must

monitor at least two MRM transitions (Table 1). The ratio of the Qualifier ion to the Quantifier

ion must fall within ±20% of the ratio established by the calibration standard. Causality: This

strict ion ratio requirement prevents isobaric matrix components from generating false-

positive results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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